4-(Pyrrolidin-3-YL)benzonitrile

Epigenetics LSD1/KDM1A inhibition Scaffold hopping

4-(Pyrrolidin-3-YL)benzonitrile (CAS 1203798-71-3) is a synthetically accessible pyrrolidine-benzonitrile scaffold that serves as a key intermediate for generating reversible inhibitors of lysine-specific demethylase 1 (LSD1/KDM1A). This scaffold was identified through a computational scaffold-hopping strategy targeting the known reversible inhibitor GSK-690, with the goal of retaining on-target potency while eliminating hERG ion channel and monoamine oxidase (MAO) liabilities.

Molecular Formula C11H12N2
Molecular Weight 172.231
CAS No. 1203798-71-3
Cat. No. B2813882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrrolidin-3-YL)benzonitrile
CAS1203798-71-3
Molecular FormulaC11H12N2
Molecular Weight172.231
Structural Identifiers
SMILESC1CNCC1C2=CC=C(C=C2)C#N
InChIInChI=1S/C11H12N2/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-4,11,13H,5-6,8H2
InChIKeyBHNNXQXXZAYRIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyrrolidin-3-YL)benzonitrile (CAS 1203798-71-3): A Validated Pyrrolidine Scaffold for Selective, Reversible LSD1 Inhibitor Development


4-(Pyrrolidin-3-YL)benzonitrile (CAS 1203798-71-3) is a synthetically accessible pyrrolidine-benzonitrile scaffold that serves as a key intermediate for generating reversible inhibitors of lysine-specific demethylase 1 (LSD1/KDM1A) [1]. This scaffold was identified through a computational scaffold-hopping strategy targeting the known reversible inhibitor GSK-690, with the goal of retaining on-target potency while eliminating hERG ion channel and monoamine oxidase (MAO) liabilities [1][2]. The core structure provides a distinct stereoelectronic profile, enabling the design of potent, selective epigenetic probes that are chemically distinct from earlier acyclic or heterocyclic LSD1 inhibitor classes.

Why 4-(Pyrrolidin-3-YL)benzonitrile Cannot Be Replaced by Generic LSD1 Inhibitor Scaffolds


Generic substitution using other reversible LSD1 inhibitor scaffolds (e.g., GSK-690, 5-hydroxypyrazole, or (4-cyanophenyl)glycinamide derivatives) is not functionally equivalent because the unique pyrrolidine-benzonitrile core simultaneously determines the compound's potency, pharmacokinetic liability profile, and chemical tractability [1]. While the prototypical inhibitor GSK-690 demonstrates potent LSD1 binding (Kd = 9 nM, IC50 = 37 nM), it carries significant hERG ion channel inhibition (IC50 = 3.2 μM), posing a cardiac safety risk that is intrinsically linked to its pyridine-based scaffold [2]. In contrast, the 4-(pyrrolidin-3-yl)benzonitrile scaffold was deliberately engineered to physically decouple LSD1 affinity from hERG binding, creating a chemical space where potency can be optimized with substantially reduced off-target risk [1][2]. Simply interchanging scaffolds without quantitative consideration of these divergent selectivity profiles negates the core design principle behind this compound class.

Quantitative Differentiation of 4-(Pyrrolidin-3-YL)benzonitrile Derivatives Against Key LSD1 Inhibitor Comparators


Preserved LSD1 Biochemical Potency with a Strategic Margin: Compound 21g vs. GSK-690

The lead derivative compound 21g, built on the 4-(pyrrolidin-3-yl)benzonitrile scaffold, retains potent, reversible LSD1 inhibition that is competitive with the progenitor inhibitor GSK-690, establishing that the scaffold hop does not compromise target engagement [1]. In a biochemical assay, compound 21g exhibited a Kd of 22 nM and an IC50 of 57 nM, compared to GSK-690's Kd of 9 nM and IC50 of 37 nM [2]. The ~1.5-fold reduction in biochemical IC50 is an intentional trade-off that enables substantially improved selectivity parameters, as detailed in subsequent evidence dimensions [1].

Epigenetics LSD1/KDM1A inhibition Scaffold hopping

Significantly Reduced hERG Cardiac Liability: Compound 21g vs. GSK-690

The 4-(pyrrolidin-3-yl)benzonitrile scaffold provides a critical safety advantage by dramatically reducing inhibition of the hERG potassium ion channel—a primary predictor of drug-induced QT prolongation and cardiac arrhythmia [1]. Compound 21g demonstrated a hERG IC50 of 12.1 μM compared to GSK-690's hERG IC50 of 3.2 μM, a 3.8-fold improvement in the selectivity window [2]. This improvement directly addresses the principal development obstacle associated with the GSK-690 chemotype and was a primary design objective of the scaffold-hopping campaign [1].

Cardiac safety hERG ion channel Selectivity profiling

Elimination of Monoamine Oxidase (MAO-A/B) Off-Target Activity

Derivatives of 4-(pyrrolidin-3-yl)benzonitrile, represented by compound 21g, show no inhibitory activity against the structurally related flavin-dependent enzymes MAO-A and MAO-B [1]. This is a critical differentiator from many LSD1 inhibitor chemotypes, including certain tranylcypromine-based irreversible inhibitors, which retain significant MAO activity that can lead to neuropsychiatric and cardiovascular side effects through altered catecholamine metabolism. The absence of MAO-A/B activity ensures that the cellular consequences of LSD1 inhibition (e.g., gene expression changes) are not confounded by simultaneous MAO inhibition, providing cleaner pharmacological tools for mechanistic studies [1].

Monoamine oxidase Off-target selectivity CNS safety

Cellular Target Engagement: Induction of CD86 Surrogate Biomarker in THP-1 AML Cells

The therapeutic relevance of the 4-(pyrrolidin-3-yl)benzonitrile scaffold is confirmed by its ability to induce the expression of CD86, a validated surrogate biomarker of LSD1 inhibition and myeloid differentiation, in human THP-1 acute myeloid leukemia (AML) cells [1]. Treatment with compound 21g led to measurable upregulation of CD86, providing functional evidence that the biochemical potency and selectivity of this scaffold translate into a pharmacodynamic response in a disease-relevant cellular context. While quantitative EC50 values for CD86 induction are not directly compared against GSK-690 in this specific report, the cellular activity validates the scaffold's ability to engage LSD1 in intact cells, a critical step for preclinical and translational research in AML [1].

Acute myeloid leukemia Cellular biomarker CD86 expression

Reduced Molecular Weight and Enhanced Lead-Like Properties Relative to GSK-690 and Other Clinical LSD1 Scaffolds

The 4-(pyrrolidin-3-yl)benzonitrile scaffold possesses a molecular weight of 172.23 g/mol, which is substantially lower than GSK-690 (369.46 g/mol, CAS 2101305-84-2) and other advanced LSD1 inhibitors such as clinical candidate CC-90011 (MW > 400 g/mol) [1]. This low molecular weight, combined with a predicted cLogP of approximately -0.59 and a pKa of 9.91, provides a chemically tractable, fragment-like starting point that maximizes the degrees of freedom for medicinal chemistry optimization . The scaffold's compact size facilitates efficient exploration of vector space during lead optimization, enabling the addition of substituents that improve potency, selectivity, and pharmacokinetic properties without breaching typical drug-like molecular weight thresholds [1].

Physicochemical properties Lead-likeness Fragment-based drug design

High-Value Application Scenarios for 4-(Pyrrolidin-3-YL)benzonitrile Based on Quantitative Selectivity and Lead-Likeness Advantages


Design of Next-Generation Reversible LSD1 Inhibitors with Integrated Cardiac Safety

Procure this scaffold to initiate a medicinal chemistry campaign targeting reversible LSD1 inhibition where hERG counter-screening is a go/no-go decision point. The scaffold's demonstrated 3.8-fold hERG selectivity advantage over GSK-690 [1] provides a risk-mitigated starting point that reduces the probability of late-stage cardiovascular toxicity failures. Structure-activity relationship (SAR) exploration can proceed from the pyrrolidine nitrogen and benzonitrile para-position without the need to re-solve the fundamental hERG liability inherent to pyridine-based series.

Development of Clean Epigenetic Chemical Probes for Mechanistic Studies in AML

The scaffold is ideally suited for the synthesis of selective chemical probes for acute myeloid leukemia research, where confounding MAO-A/B activity would compromise data interpretation [1]. The confirmed upregulation of the CD86 biomarker in THP-1 cells supports its use in probe development, ensuring that biological effects can be unambiguously attributed to LSD1 inhibition. Pre-complexation of the scaffold with SPR biosensors can be integrated into structure-based lead optimization workflows.

Fragment-Based Drug Discovery (FBDD) Starting Point for Epigenetic Targets

With a molecular weight of only 172.23 g/mol and validated biochemical activity upon elaboration, this scaffold meets the criteria for an advanced fragment hit suitable for fragment growing, merging, or linking strategies [1]. Its low complexity and high synthetic accessibility allow procurement at gram scale for fragment library expansion, high-concentration screening, and co-crystallization studies to guide structure-based design.

Head-to-Head Comparator Studies to Benchmark New LSD1 Inhibitor Chemotypes

Use derivatives of this scaffold, particularly compound 21g or closely related analogs, as a well-characterized 'tool compound' baseline in head-to-head in vitro profiling assays against novel LSD1 inhibitor candidates [1]. The comprehensive data package (Kd, IC50, hERG IC50, MAO-A/B profile, cellular CD86 activation) establishes this series as a reference standard for evaluating potency-selectivity trade-offs in new chemical matter, supporting informed go/no-go decisions in drug discovery portfolios.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Pyrrolidin-3-YL)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.